molecular formula C15H16BrNO4S B497461 N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide CAS No. 446309-01-9

N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide

Cat. No.: B497461
CAS No.: 446309-01-9
M. Wt: 386.3g/mol
InChI Key: GVNHYSQUBLQQLG-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at the 4-position, methoxy groups at the 2- and 5-positions, and a sulfonamide functional group where the nitrogen is bonded to a benzyl moiety. Its molecular formula is C₁₅H₁₇BrNO₄S, with a molar mass of 387.27 g/mol. The benzyl substituent introduces aromaticity and lipophilicity, which may influence its chemical reactivity and biological interactions .

Properties

IUPAC Name

N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-20-13-9-15(14(21-2)8-12(13)16)22(18,19)17-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNHYSQUBLQQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to introduce the bromine atom into the aromatic ring. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy groups and the sulfonamide moiety can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy groups.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been studied for its ability to inhibit cancer cell proliferation. In a series of experiments, it was shown to exhibit significant tumor cell inhibition, with some derivatives achieving over 90% inhibition rates in specific cancer models . This suggests its potential as a lead compound in developing new anticancer agents.
  • Inflammation Modulation :
    • Research indicates that N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide can modulate inflammatory responses by affecting the NF-κB signaling pathway. It has been used as a co-adjuvant in vaccination studies, enhancing immune responses when combined with other immunological agents . This property makes it a candidate for further investigation in therapies aimed at autoimmune diseases or chronic inflammation.
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on various enzymes, including ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair. This inhibition is particularly relevant for developing treatments for cancers that rely on rapid cell division .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of this compound. These studies focus on:

  • Modification of Substituents : Variations in the phenyl groups and sulfonamide nitrogen have been explored to enhance biological activity and selectivity against target enzymes or receptors .
  • Bioconjugation : The introduction of fluorescent or biotin tags has facilitated the development of affinity probes for target identification, providing insights into the mechanism of action of this class of compounds .

Case Studies

  • Cancer Cell Lines :
    • In vitro studies using various cancer cell lines have shown that modifications to the sulfonamide group can lead to improved potency against specific types of tumors. For instance, certain derivatives were found to be particularly effective against liver cancer cells, indicating a potential therapeutic avenue .
  • Liver Disease Models :
    • A recent study applied this compound in models of metabolic-associated fatty liver disease (MAFLD). The compound was tested for its effects on lipid accumulation and metabolic regulation, showing promising results that warrant further exploration in clinical settings .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Anticancer ActivityTumor cell inhibitionOver 90% inhibition in specific models
Inflammation ModulationCo-adjuvant in vaccinationsEnhanced immune response
Enzyme InhibitionRibonucleotide reductase inhibitionPotential therapeutic agent for cancer
SAR StudiesOptimization of derivativesImproved potency through structural modifications
Liver Disease ResearchMAFLD model applicationInsights into lipid metabolism regulation

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The sulfonamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) N-Substituent Key Features
This compound C₁₅H₁₇BrNO₄S 387.27 Benzyl (C₆H₅CH₂–) High lipophilicity; aromatic interactions
4-Bromo-N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide C₁₃H₁₄BrNO₅S 376.22 Furfuryl (C₅H₅O–) Heteroaromatic substituent; polarizable oxygen atom
4-Bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide C₁₃H₁₈BrNO₄S 364.25 Cyclopentyl (C₅H₉–) Aliphatic substituent; increased conformational flexibility

Structural and Electronic Differences

  • N-Benzyl vs.
  • N-Benzyl vs. Cyclopentyl: The cyclopentyl group lacks aromaticity, reducing lipophilicity compared to benzyl but improving solubility in nonpolar solvents .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Benzyl derivative: Estimated LogP ≈ 3.5 (high due to aromatic substituent).
    • Furfuryl derivative: LogP ≈ 2.8 (polar oxygen reduces hydrophobicity).
    • Cyclopentyl derivative: LogP ≈ 2.2 (aliphatic chain dominates) .
  • Solubility : The furfuryl analog exhibits better aqueous solubility (~15 mg/L) than the benzyl derivative (~5 mg/L) due to its polar oxygen atom .

Analytical Differentiation

GC-MS studies on regioisomeric sulfonamides reveal distinct fragmentation patterns:

  • Benzyl derivative : Dominant fragment at m/z 91 (tropylium ion from benzyl group) .
  • Furfuryl derivative : Fragment at m/z 95 (furan ring cleavage) .
  • Cyclopentyl derivative : Fragment at m/z 55 (cyclopentyl moiety) .

Pharmacological and Toxicological Insights

  • Metabolic Stability : The benzyl group undergoes slower hepatic oxidation compared to the cyclopentyl group, which is prone to cytochrome P450-mediated degradation .
  • Toxicity : Bromine substitution may confer hepatotoxicity, but the benzyl derivative’s stability could prolong exposure risks compared to the furfuryl analog .

Biological Activity

N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring that carries bromine and methoxy substituents. The presence of these functional groups is crucial for its biological activity.

Chemical Formula: C₁₃H₁₅BrN₁O₃S
Molecular Weight: 344.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction: The compound has shown significant affinity for the 5-HT2A and 5-HT2C serotonin receptors. Studies indicate that N-benzyl substitution enhances binding affinity and selectivity for these receptors, which are implicated in various neuropsychiatric disorders .
  • Enzyme Modulation: The sulfonamide moiety can interact with enzymes, potentially inhibiting their activity. This interaction may lead to alterations in metabolic pathways associated with cancer cell proliferation and antimicrobial resistance.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes within microbial cells.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
  • Findings: Significant reductions in cell viability were observed at concentrations ranging from 10 µM to 50 µM after 24 hours of treatment. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in human breast cancer cells (MCF-7). Treatment with the compound resulted in:

  • IC50 Value: 25 µM
  • Mechanism: Induction of apoptosis via the intrinsic pathway, evidenced by increased caspase activity and mitochondrial membrane potential disruption.

Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial effects were assessed against Staphylococcus aureus and Escherichia coli. Results showed:

  • Minimum Inhibitory Concentration (MIC): 15 µg/mL for S. aureus; 20 µg/mL for E. coli.
  • Outcome: The compound inhibited bacterial growth by disrupting cell membrane integrity.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism of Action
AnticancerMCF-725 µMInduction of apoptosis via caspase activation
AntimicrobialStaphylococcus aureus15 µg/mLDisruption of cell membrane integrity
AntimicrobialEscherichia coli20 µg/mLDisruption of cell membrane integrity

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